molecular formula C12H12N2O4S B12362504 5-(4-methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione

5-(4-methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione

Cat. No.: B12362504
M. Wt: 280.30 g/mol
InChI Key: IPAJSBARXGWFNW-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenoxy group, a methylsulfanyl group, and a pyrimidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.

    Substitution: The methoxyphenoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research has focused on its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

Compared to similar compounds, 5-(4-methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione exhibits unique structural features and chemical propertiesThe compound’s ability to undergo various chemical reactions and its potential biological activities set it apart from other similar molecules .

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

5-(4-methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C12H12N2O4S/c1-17-7-3-5-8(6-4-7)18-9-10(15)13-12(19-2)14-11(9)16/h3-6,9H,1-2H3,(H,13,14,15,16)

InChI Key

IPAJSBARXGWFNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2C(=O)NC(=NC2=O)SC

Origin of Product

United States

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